Pan-PIM Cellular Activity: Pim-IN-1 vs. Selective PIM1/3 Inhibitor PIM1-IN-1
Pim-IN-1 demonstrates robust cellular pan-PIM inhibition in the KG-1 acute myeloid leukemia model, with an EC50 of 61 nM for anti-proliferation [1]. In contrast, the selective PIM1/3 inhibitor PIM1-IN-1 exhibits significantly weaker cellular activity in the same KG-1 cell line, with a reported EC50 for downstream BAD phosphorylation of 262 nM . This four-fold difference in potency within the same cellular context underscores the functional advantage of pan-PIM inhibition for certain models.
| Evidence Dimension | Cellular Potency in KG-1 AML Cell Line |
|---|---|
| Target Compound Data | EC50 = 61 nM (for inhibition of cell proliferation) |
| Comparator Or Baseline | PIM1-IN-1: EC50 = 262 nM (for inhibition of BAD phosphorylation) |
| Quantified Difference | Pim-IN-1 is approximately 4.3-fold more potent in the same cell line (using a downstream readout). |
| Conditions | KG-1 acute myeloid leukemia cell line; readouts are proliferation (Pim-IN-1) vs. BAD phosphorylation (PIM1-IN-1). |
Why This Matters
This quantifies the superior cellular efficacy of a pan-PIM inhibitor (Pim-IN-1) over a PIM1/3-selective inhibitor (PIM1-IN-1) in a therapeutically relevant AML model, a critical factor for experiment design.
- [1] Barberis C, Erdman P, Czekaj M, Fire L, Pribish J, et al. Discovery of SARxxxx92, a pan-PIM kinase inhibitor, efficacious in a KG1 tumor model. Bioorg Med Chem Lett. 2020 Dec 1;30(23):127625. View Source
